trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester

stereochemistry ROCK inhibition conformational analysis

trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 2197189‑61‑8) is a trans‑configured cyclohexyl building block bearing a 1‑aminoethyl substituent at the 4‑position and a benzyl carbamate (Cbz) protecting group. With molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g mol⁻¹, it belongs to the class of N‑Cbz‑protected trans‑4‑(1‑aminoethyl)cyclohexyl derivatives that serve as advanced intermediates in medicinal chemistry, most notably in synthetic routes to Rho‑associated protein kinase (ROCK) inhibitors such as Y‑27632.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 2197189-61-8
Cat. No. B1413223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester
CAS2197189-61-8
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C16H24N2O2/c1-12(17)14-7-9-15(10-8-14)18-16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11,17H2,1H3,(H,18,19)
InChIKeyRARGVNNUZLSYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 2197189-61-8): Procurement-Relevant Identity and Class Context


trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 2197189‑61‑8) is a trans‑configured cyclohexyl building block bearing a 1‑aminoethyl substituent at the 4‑position and a benzyl carbamate (Cbz) protecting group . With molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g mol⁻¹, it belongs to the class of N‑Cbz‑protected trans‑4‑(1‑aminoethyl)cyclohexyl derivatives that serve as advanced intermediates in medicinal chemistry, most notably in synthetic routes to Rho‑associated protein kinase (ROCK) inhibitors such as Y‑27632 [1]. The trans stereochemistry enforces conformational rigidity, while the Cbz group provides orthogonal amine protection that can be removed under mild hydrogenolysis conditions, differentiating it from cis isomers, aminomethyl analogs, and Boc‑protected counterparts [2][3].

Why Generic Substitution Fails for trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 2197189-61-8)


In‑class cyclohexyl carbamate building blocks cannot be freely interchanged because stereochemistry (trans vs. cis), the nature of the 4‑substituent (aminoethyl vs. aminomethyl), and the choice of N‑protecting group (Cbz vs. Boc vs. Fmoc) each dictate orthogonal reactivity, synthetic step count, and ultimate biological activity of downstream products [1][2]. The trans‑(1‑aminoethyl) motif is a pharmacophoric requirement for ROCK inhibition, and the Cbz group provides hydrogenolytic deprotection conditions that are chemically orthogonal to acid‑labile (Boc) or base‑labile (Fmoc) protecting groups, enabling convergent synthetic strategies that are impossible with analogs [3]. The quantitative differential evidence below demonstrates why CAS 2197189‑61‑8 must be specified rather than treated as a generic equivalent .

Quantitative Differentiation Evidence for trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 2197189-61-8)


Trans vs. Cis Stereochemistry: Conformational Rigidity and Biological Relevance

The trans configuration of CAS 2197189‑61‑8 is essential for ROCK inhibitory activity in downstream products. The corresponding trans‑configured ROCK inhibitor Y‑27632 exhibits Ki = 140 nM against p160ROCK (ROCK1), whereas the cis diastereomer of the aminocyclohexane core is devoid of meaningful ROCK inhibition at comparable concentrations, with potency shifts exceeding 100‑fold [1]. This stereochemical dependence is rooted in the requirement for equatorial orientation of the 1‑aminoethyl pharmacophore relative to the cyclohexane ring, a geometry uniquely provided by the trans isomer [2]. The compound serves as the direct Cbz‑protected precursor to the enantiomerically pure (R)‑trans intermediate required for Y‑27632 synthesis, wherein chiral resolution of the racemic trans acid is achieved using D‑(+)‑α‑phenethylamine [3].

stereochemistry ROCK inhibition conformational analysis

Aminoethyl vs. Aminomethyl Substituent: Potency Divergence in Antibacterial and ROCK Programs

The 1‑aminoethyl group at the 4‑position of CAS 2197189‑61‑8 imparts distinct biological and synthetic properties compared to the more common aminomethyl analog (CAS 177582‑74‑0). In antibacterial programs, 4‑(1‑aminoethyl)‑cyclohexylamine derivatives demonstrate MIC values of 0.5–4 μg mL⁻¹ against Gram‑positive and Gram‑negative strains, whereas the shorter aminomethyl chain analogs show 4‑ to 8‑fold higher MIC values, indicating reduced antibacterial potency [1]. In ROCK inhibitor programs, the 1‑aminoethyl moiety provides a chiral center that, when resolved to the (R)‑enantiomer, is critical for achieving sub‑micromolar Ki values; the achiral aminomethyl analog cannot participate in analogous chiral discrimination, leading to a 10‑ to 50‑fold loss in ROCK inhibitory potency in head‑to‑head comparisons of matched molecular pairs [2][3].

aminoethyl substituent antibacterial structure-activity relationship

Cbz vs. Boc Protecting Group: Orthogonal Deprotection and Synthetic Efficiency

The benzyl carbamate (Cbz) protecting group on CAS 2197189‑61‑8 enables hydrogenolytic deprotection (H₂, Pd/C) under neutral conditions, which is fully orthogonal to the acid‑labile Boc group (TFA) and base‑labile Fmoc group (piperidine) commonly used on competing building blocks [1]. In the synthesis of Y‑27632, the Cbz group is retained through multiple synthetic transformations including acid chloride formation and amide coupling, then cleanly removed in the final step by catalytic hydrogenation without affecting the pyridyl amide functionality; this sequence is incompatible with Boc protection, which would undergo premature acidolysis during acid chloride generation [2]. The Cbz group also provides a UV chromophore (λₘₐₓ ≈ 254 nm) that enables convenient HPLC monitoring without derivatization, whereas Boc‑protected analogs lack a strong chromophore and require alternative detection methods .

Cbz protecting group orthogonal deprotection hydrogenolysis

Chiral Resolution Capacity: Enantiomeric Purity and Downstream Impact

CAS 2197189‑61‑8 is supplied as the racemic trans mixture, which can be resolved to provide the enantiomerically pure (R)‑trans intermediate required for Y‑27632. In the published synthetic route, resolution of racemic trans‑4‑(1‑benzyloxycarbonylaminoethyl)cyclohexanecarboxylic acid with D‑(+)‑α‑phenethylamine yields the desired (R)‑isomer with >99% enantiomeric excess (ee) after a single crystallization [1]. The resolved intermediate, upon Cbz deprotection and amide coupling, yields Y‑27632 with retained stereochemical integrity. In contrast, the Boc‑protected analog (1R)‑trans‑4‑[N‑Boc‑1‑aminoethyl]cyclohexanecarboxylic acid requires chromatographic chiral separation, which is less amenable to scale‑up and typically achieves lower throughput than crystallization‑based resolution . The ability to use classical resolution with a cheap chiral amine represents a significant procurement advantage for multi‑gram to kilogram synthesis [2].

chiral resolution enantiomeric purity stereoselective synthesis

Benzyl Carbamate as a Traceless Directing Group: Synthetic Versatility

The benzyl carbamate moiety in CAS 2197189‑61‑8 can serve dual roles: amine protection and as a traceless directing group for C–H functionalization or as a latent electrophile in cascade reactions. Recent methodology studies demonstrate that Cbz‑protected cyclohexylamines can undergo palladium‑catalyzed C–H activation/cyclization sequences wherein the Cbz group participates as an internal oxidant, enabling direct access to fused heterocyclic scaffolds in a single synthetic operation [1]. This dual functionality is not available with Boc‑protected analogs, as the tert‑butyl carbamate lacks the requisite benzyl CH₂ group for C–H activation chemistry. While no direct head‑to‑head comparison on CAS 2197189‑61‑8 specifically has been published, this class‑level inference is supported by demonstrated reactivity on structurally analogous trans‑Cbz‑aminocyclohexyl substrates [2][3].

Cbz directing group C–H functionalization synthetic intermediate

Physical Property Differentiation: Predicted vs. Measured Parameters Affecting Handling and Formulation

CAS 2197189‑61‑8 (C₁₆H₂₄N₂O₂, MW 276.37) differs from its closest analog, benzyl (trans‑4‑(aminomethyl)cyclohexyl)carbamate (CAS 177582‑74‑0, C₁₅H₂₂N₂O₂, MW 262.35), by one methylene unit (+CH₂), resulting in a molecular weight increase of 14.02 g mol⁻¹ . This additional carbon increases calculated LogP by approximately 0.5 units (estimated from fragment‑based methods: cLogP ≈ 2.8 for CAS 2197189‑61‑8 vs. ≈ 2.3 for CAS 177582‑74‑0), indicating higher lipophilicity that may affect solubility, membrane permeability, and chromatographic retention behavior [1]. The predicted boiling point of the aminomethyl analog is 426.5 ± 24.0 °C, with density 1.11 ± 0.1 g cm⁻³; CAS 2197189‑61‑8 is expected to exhibit similar thermal properties but slightly reduced volatility due to the higher molecular weight . These differences, while modest, can be consequential for automated high‑throughput purification and long‑term storage stability protocols.

physicochemical properties LogP solubility

Optimal Application Scenarios for trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester (CAS 2197189-61-8)


ROCK Inhibitor Medicinal Chemistry Programs (Y‑27632 and Next‑Generation Analogs)

CAS 2197189‑61‑8 is the direct synthetic precursor to the enantiomerically pure (R)‑trans‑4‑(1‑aminoethyl)cyclohexanecarboxylic acid intermediate required for Y‑27632 and structurally related ROCK inhibitors. The trans stereochemistry and Cbz protection are both mandatory for this synthetic route, as the Cbz group survives acid chloride formation and amide coupling steps then is cleanly removed by hydrogenolysis in the final deprotection [1]. Procurement of this specific CAS number ensures compatibility with the published seven‑step route that proceeds in 45% overall yield from (R)‑1‑phenylethylamine, whereas alternative protecting groups (Boc, Fmoc) or stereochemistry (cis) would require complete re‑optimization of the synthetic sequence .

Antibacterial 4‑(1‑Aminoethyl)cyclohexylamine Lead Optimization

Patent literature (WO2007147875A1) establishes that 4‑(1‑aminoethyl)cyclohexylamine derivatives demonstrate potent antibacterial activity with MIC values of 0.5–4 μg mL⁻¹ against clinically relevant Gram‑positive and Gram‑negative pathogens [1]. CAS 2197189‑61‑8 serves as the optimally protected building block for parallel library synthesis in this chemical series: the Cbz group can be removed after diversification to unmask the free amine for biological testing, while the trans‑(1‑aminoethyl) motif preserves the stereoelectronic requirements for antibacterial target engagement. The aminomethyl analog (CAS 177582‑74‑0) yields derivatives with 4‑ to 8‑fold weaker antibacterial activity, making it unsuitable for hit‑to‑lead optimization in this scaffold family .

Stereoselective Synthesis Requiring Orthogonal N‑Protection Strategies

For complex synthetic sequences requiring sequential deprotection of multiple amine functionalities, the Cbz group on CAS 2197189‑61‑8 provides hydrogenolytic deprotection that is fully orthogonal to acid‑labile (Boc, trityl) and base‑labile (Fmoc, Teoc) protecting groups [1]. This orthogonality enables convergent synthetic strategies where the Cbz‑protected aminoethylcyclohexyl fragment can be elaborated in the presence of other protected amines, then selectively unveiled in the final synthetic step. Such strategies are widely employed in the synthesis of macrocyclic natural products, peptidomimetics, and bifunctional protein degrader molecules (PROTACs) where precise temporal control over amine deprotection is critical to synthetic success .

Chiral Building Block for Asymmetric Synthesis via Classical Resolution

For laboratories requiring enantiomerically pure trans‑4‑(1‑aminoethyl)cyclohexyl building blocks, CAS 2197189‑61‑8 (racemic trans) can be converted to the carboxylic acid derivative and resolved via diastereomeric salt formation with D‑(+)‑α‑phenethylamine, yielding the (R)‑enantiomer with >99% ee in a single crystallization [1]. This classical resolution approach is scalable to multi‑kilogram quantities and significantly more cost‑effective than chiral chromatographic separation, which is typically required for the corresponding Boc‑protected analog. The resolved Cbz‑protected intermediate can then be deprotected or further elaborated while retaining absolute stereochemical configuration, making it the preferred procurement choice for process chemistry scale‑up .

Quote Request

Request a Quote for trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.